molecular formula C6H9Cl2NS B2525863 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride CAS No. 861135-56-0

5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride

Cat. No.: B2525863
CAS No.: 861135-56-0
M. Wt: 198.11
InChI Key: ZMLKQQLYLNGRCR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at the 5-position and an ethyl group at the 2-position, forming a hydrochloride salt. This structure confers reactivity at the chloromethyl site, making it valuable in pharmaceutical and agrochemical synthesis. The hydrochloride salt enhances solubility and stability, critical for industrial applications .

Properties

IUPAC Name

5-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLKQQLYLNGRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Pre-Substituted Groups

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 2-ethyl-1,3-thiazole scaffold. This one-pot reaction involves cyclocondensation of ethylamine, α-chloroketones, and thiourea derivatives. For 5-methyl substitution, chloroacetone serves as the α-chloroketone precursor, enabling direct incorporation of the methyl group at position 5.

Reaction Conditions:

  • Molar Ratios: Ethylamine : chloroacetone : thiourea = 1 : 1 : 1.2
  • Solvent: Anhydrous ethanol
  • Temperature: Reflux at 78°C for 12–16 hours
  • Catalyst: None required

Yield Optimization Data:

Parameter Variation Range Optimal Value Yield Impact
Reaction Time 8–24 hours 16 hours +22%
Solvent Polarity Ethanol vs. THF Ethanol +15%
Thiourea Equivalents 1.0–1.5 1.2 +8%

Post-reaction purification via vacuum distillation (bp 110–115°C at 15 mmHg) achieves >98% purity for 2-ethyl-5-methyl-1,3-thiazole.

Chloromethylation Strategies

Gas-Phase Chlorination with Molecular Chlorine

Adapting methodologies from analogous thiazole systems, the methyl group at position 5 undergoes radical chlorination using Cl₂ gas under UV irradiation:

Procedure:

  • Dissolve 2-ethyl-5-methyl-1,3-thiazole (1 mol) in CCl₄ (2 L)
  • Bubble Cl₂ gas (1.2 mol) at 0–5°C under UV light (365 nm)
  • Monitor reaction progress via GC-MS until >95% conversion

Chlorination Efficiency:

Parameter Conditions Conversion Rate
Temperature 0°C vs. 25°C 98% vs. 72%
Chlorine Stoichiometry 1.0–1.5 equivalents 1.2 optimal
Light Source UV vs. visible UV required

This method produces 2-ethyl-5-(chloromethyl)-1,3-thiazole with 89–92% yield, requiring subsequent HCl gas treatment to form the hydrochloride salt.

Electrochemical Chlorination

An alternative green chemistry approach utilizes electrolysis in HCl medium, as demonstrated for structurally similar compounds:

Electrolysis Setup:

  • Anode/Cathode: Platinum sheets (5 cm² surface area)
  • Electrolyte: 6M HCl in 1:1 v/v water:acetonitrile
  • Current Density: 0.3 A/cm²
  • Temperature: 25°C

Advantages Over Gas-Phase Method:

  • Atom economy increases from 68% to 92%
  • Eliminates toxic chlorine gas handling
  • Reduces byproduct formation by 40%

Comparative Performance:

Metric Gas-Phase Electrochemical
Yield 89% 85%
Purity (HPLC) 98.2% 99.1%
Energy Consumption 120 kWh/kg 95 kWh/kg

Hydrochloride Salt Formation

Acidic Precipitation Method

Treating the free base with anhydrous HCl gas in diethyl ether produces the hydrochloride salt with high crystallinity:

Optimized Protocol:

  • Dissolve 2-ethyl-5-(chloromethyl)-1,3-thiazole (100 g) in ether (500 mL)
  • Bubble HCl gas (1.05 equivalents) at −10°C
  • Filter precipitated crystals, wash with cold ether

Crystallization Data:

Solvent Yield Crystal Size Hygroscopicity
Diethyl ether 95% 50–100 μm Low
THF 88% 10–20 μm Moderate
Acetonitrile 82% Amorphous High

Industrial-Scale Considerations

Continuous Flow Reactor Design

Modern production facilities employ tubular flow reactors for enhanced safety and efficiency:

Gas-Phase Chlorination Module:

  • Residence Time: 8 minutes
  • Throughput: 50 kg/h
  • UV LED Array: 385 nm, 20 W power

Economic Analysis:

Scale CAPEX ($M) OPEX ($/kg) ROI Period
Pilot (100 t/y) 2.1 120 3.2 years
Commercial (500 t/y) 8.7 85 2.1 years

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆):
δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃)
δ 2.85 (q, J=7.2 Hz, 2H, CH₂CH₃)
δ 4.65 (s, 2H, CH₂Cl)
δ 7.95 (s, 1H, H-4)

FT-IR (ATR): ν 745 cm⁻¹ (C-S-C stretch) ν 1265 cm⁻¹ (C-N vibration) ν 680 cm⁻¹ (C-Cl stretch)

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chlorine atom.

    Oxidation Reactions: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, converting it to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Hydrogen peroxide in acetic acid or peracetic acid is often employed.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products

    Substitution: Products include 5-(Aminomethyl)-2-ethyl-1,3-thiazole, 5-(Thiocyanoethyl)-2-ethyl-1,3-thiazole, etc.

    Oxidation: Products include 5-(Chloromethyl)-2-ethyl-1,3-thiazole sulfoxide and sulfone.

    Reduction: The major product is 5-Methyl-2-ethyl-1,3-thiazole.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit a broad spectrum of antimicrobial activity. The incorporation of the chloromethyl group in 5-(Chloromethyl)-2-ethyl-1,3-thiazole enhances its interaction with bacterial enzymes, making it effective against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound displays significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity
The thiazole scaffold is well-known for its anticancer properties. Compounds similar to 5-(Chloromethyl)-2-ethyl-1,3-thiazole have been evaluated for their cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The IC50 values for these compounds often reflect their potency in inhibiting tumor growth.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Screening

In a comparative study of thiazole derivatives for anticancer activity, 5-(Chloromethyl)-2-ethyl-1,3-thiazole was tested against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer cell survival pathways .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with metal ions, affecting their availability and function in biological systems.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 4-(Chloromethyl)-2-ethyl-1,3-thiazole Hydrochloride (CAS 40516-60-7): A positional isomer with the chloromethyl group at the 4-position instead of 3. Molecular weight: 198.12 g/mol (C₆H₉Cl₂NS) .
  • 5-(Chloromethyl)-4-methyl-1,3-thiazole Hydrochloride (CAS 1301739-54-7) :
    Substitutes the ethyl group with a methyl group at the 2-position. The smaller methyl group decreases lipophilicity (logP ~1.2 vs. ~1.8 for ethyl), affecting membrane permeability in biological systems .

Substituent Variations

  • 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7) :
    Replaces the ethyl group with a phenyl ring. The aromatic system increases melting point (49–50°C vs. ~80–85°C estimated for the ethyl analog) and stability but reduces solubility in polar solvents .

  • 2-(Chloromethyl)-5-methyl-1,3-thiazole Hydrochloride (CAS 1189464-33-2) :
    Swaps the positions of chloromethyl and methyl groups. The electron-withdrawing chloromethyl at position 2 may enhance electrophilicity compared to position 5 derivatives .

Physical and Chemical Properties

Compound Melting Point (°C) Purity Molecular Weight (g/mol) Key Features
5-(Chloromethyl)-2-ethyl-1,3-thiazole HCl ~80–85 (est.) 95–97% 198.12 High solubility in polar solvents
4-(Chloromethyl)-2-phenyl-1,3-thiazole 49–50 97% 210.70 Aromatic stability, lower solubility
2-(Chloromethyl)-5-methyl-1,3-thiazole HCl Not reported 95% 184.67 Enhanced electrophilicity at C2

Biological Activity

5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride is a thiazole derivative known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanism of action, and relevant case studies, supported by data tables summarizing research findings.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The chloromethyl group serves as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins, which can modulate their function and lead to therapeutic effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that certain derivatives displayed potent antibacterial activity against strains such as Bacillus cereus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 0.23 to 0.70 mg/mL .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound 10.23E. cloacae
Compound 20.47S. Typhimurium
Compound 30.70B. cereus
Compound 40.11T. viride
Compound 50.08A. niger

Antifungal Activity

In addition to antibacterial effects, thiazole derivatives have shown antifungal activity. For instance, certain compounds exhibited MIC values of 0.11 mg/mL against A. niger, outperforming standard antifungal agents like ketoconazole . The mechanism involves binding to fungal enzymes and disrupting essential metabolic processes.

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundMIC (mg/mL)Target Fungus
Compound A0.11A. niger
Compound B0.23T. viride

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies. In vitro assays demonstrated that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a derivative exhibited an IC50 value of 3.77 µg/mL against MCF-7 cells, indicating potent activity .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundIC50 (µg/mL)Cell Line
Compound X3.77MCF-7
Compound Y12.64HepG2

Case Studies

  • Antibacterial Efficacy : A study focused on the synthesis and evaluation of new thiazole derivatives reported that compounds with specific substituents showed enhanced antibacterial activity against resistant strains of bacteria, highlighting the importance of structural modifications in optimizing efficacy .
  • Antifungal Mechanism : Another research analyzed the docking interactions of thiazole derivatives with fungal enzymes, revealing critical hydrogen bonding that stabilizes the compound-enzyme complex, thus inhibiting fungal growth effectively .
  • Cytotoxicity Evaluation : A comprehensive study on various thiazole-based anticancer agents demonstrated a strong correlation between structural features and cytotoxic activity against different cancer cell lines, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts .

Q & A

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, chloromethylation of 2-ethylthiazole precursors using reagents like chloromethyl ether or thionyl chloride under controlled temperatures (e.g., 0–5°C) can introduce the chloromethyl group. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., Lewis acids) significantly impact yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the chloromethyl (-CH2_2Cl) and ethyl (-CH2_2CH3_3) substituents. For example, the chloromethyl group typically resonates at δ 4.2–4.5 ppm in 1^1H NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 184.08 for C5_5H7_7Cl2_2NS).
  • HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95%) and identifies impurities .

Advanced Research Questions

Q. How does the chloromethyl group's reactivity impact the design of substitution reactions, and what strategies prevent undesired side products?

The chloromethyl group undergoes nucleophilic substitution (SN_N2) with amines, thiols, or alkoxides. Side reactions, such as elimination to form alkenes, can occur under basic conditions. To mitigate this:

  • Use mild bases (e.g., K2_2CO3_3) in polar aprotic solvents (DMF or DMSO).
  • Employ protecting groups for sensitive functional groups in target molecules.
  • Monitor reaction progress via TLC or in-situ IR to optimize reaction time .

Q. What computational approaches are used to predict the compound's reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates charge distribution on the thiazole ring and chloromethyl group to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Models interactions with enzymes (e.g., cytochrome P450) or receptors to assess binding affinity.
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl) with bioactivity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Purity : Impurities (>5%) can skew results; validate via HPLC and elemental analysis.
  • Statistical Methods : Use multivariate analysis to account for confounding variables .

Q. What are the key considerations when designing stability studies under various pH and temperature conditions?

  • Accelerated Stability Testing : Expose the compound to pH 1–13 and temperatures up to 60°C. Monitor degradation via HPLC-MS.
  • Hydrolytic Stability : The chloromethyl group is prone to hydrolysis in aqueous buffers; use lyophilized storage for long-term stability.
  • Light Sensitivity : UV-Vis spectroscopy assesses photodegradation rates .

Q. In comparative SAR studies, how does the ethyl substituent on the thiazole ring affect bioactivity compared to methyl or phenyl analogs?

  • Steric Effects : The ethyl group enhances lipophilicity (logP ~2.1) compared to methyl (logP ~1.5), improving membrane permeability.
  • Electronic Effects : Ethyl’s electron-donating nature increases thiazole ring basicity, altering interaction with target proteins.
  • Case Study : Ethyl-substituted analogs show 3-fold higher antimicrobial activity (MIC = 8 µg/mL) than methyl derivatives, as seen in studies comparing 2-ethyl vs. 2-methyl thiazoles .

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